Cas no 2138530-61-5 (3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole)

3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole
- 2138530-61-5
- EN300-1154292
-
- インチ: 1S/C15H25N3/c1-2-3-11-4-5-14-13(10-11)15(18-17-14)12-6-8-16-9-7-12/h11-12,16H,2-10H2,1H3,(H,17,18)
- InChIKey: AZFSBYRPYNHZKQ-UHFFFAOYSA-N
- ほほえんだ: N1C2CCC(CCC)CC=2C(C2CCNCC2)=N1
計算された属性
- せいみつぶんしりょう: 247.204847810g/mol
- どういたいしつりょう: 247.204847810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 40.7Ų
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154292-0.5g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 0.5g |
$699.0 | 2023-06-09 | ||
Enamine | EN300-1154292-2.5g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 2.5g |
$1428.0 | 2023-06-09 | ||
Enamine | EN300-1154292-10.0g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1154292-1.0g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1154292-0.1g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 0.1g |
$640.0 | 2023-06-09 | ||
Enamine | EN300-1154292-0.25g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 0.25g |
$670.0 | 2023-06-09 | ||
Enamine | EN300-1154292-5.0g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1154292-0.05g |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole |
2138530-61-5 | 0.05g |
$612.0 | 2023-06-09 |
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole 関連文献
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazoleに関する追加情報
Introduction to 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole (CAS No. 2138530-61-5)
3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole, identified by its Chemical Abstracts Service (CAS) number 2138530-61-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indazole class, characterized by a fused benzene and pyrrole ring system, which is a common motif in biologically active molecules. The presence of a piperidine substituent at the 3-position and a propyl group at the 5-position introduces unique pharmacophoric features that contribute to its potential therapeutic applications.
The structural framework of 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole is of particular interest due to its ability to interact with biological targets in a highly specific manner. The tetrahydroindazole core provides a rigid scaffold that can be modulated to enhance binding affinity and selectivity. This compound’s design aligns with the growing trend in drug discovery towards rational molecular optimization, where structural modifications are carefully tailored to improve pharmacokinetic properties and reduce off-target effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole with various biological targets. Studies suggest that the piperidine moiety may facilitate interactions with enzymes and receptors involved in neurotransmitter signaling, making this compound a promising candidate for investigating neurological disorders. Furthermore, the propyl side chain could enhance solubility and metabolic stability, critical factors for drug efficacy and safety.
In the context of current pharmaceutical research, 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole has been explored for its potential role in modulating pathways associated with inflammation and pain perception. Preclinical studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes or other inflammatory mediators. The tetrahydroindazole core is known to exhibit structural similarity to certain nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could serve as a novel lead for developing next-generation therapeutics.
The synthesis of 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the piperidine and propyl groups onto the indazole scaffold. Advances in catalytic methods have improved the efficiency of these transformations, reducing the environmental impact and cost associated with large-scale production.
The pharmacological profile of 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole is further illuminated by its interaction with protein targets such as kinases and G protein-coupled receptors (GPCRs). These interactions are critical for understanding how the compound influences cellular signaling pathways. For instance, inhibition of specific kinases could lead to therapeutic benefits in cancers or autoimmune diseases. Similarly, modulation of GPCRs may offer new avenues for treating neurological conditions by targeting receptors involved in synaptic transmission.
From a medicinal chemistry perspective, the structural versatility of 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole allows for extensive derivatization to optimize its pharmacological properties. Researchers can modify substituents at various positions on the indazole ring to fine-tune solubility, bioavailability, and target specificity. Such modifications are essential for translating preclinical findings into clinical success. The development of high-throughput screening (HTS) platforms has accelerated the process of identifying promising derivatives of this compound by enabling rapid testing against large libraries of biological targets.
The role of computational tools in analyzing the potential of 3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound interacts with biological macromolecules at an atomic level. These studies help predict binding affinities and identify key residues involved in drug-receptor interactions. Such information is invaluable for designing analogs with improved pharmacological profiles.
In conclusion,3-(piperidin-4-yli)-5-propyltetrahydropyrazole (CAS No 2138530 -61 - 51) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination o f functional groups makes it a versatile scaffold f or developing novel therapeutics targeting various diseases . With ongoing advancements i n synthetic chemistry , computational biology , an d drug discovery technologies , th is compoun d is poised t o play an important role i n future medical breakthroughs . p >
2138530-61-5 (3-(piperidin-4-yl)-5-propyl-4,5,6,7-tetrahydro-1H-indazole) 関連製品
- 66211-46-9((R)-3-Amino-1,2-propanediol)
- 1251682-59-3(N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide)
- 2229274-22-8(1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropane-1-carbaldehyde)
- 2680895-67-2(5-Benzyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)
- 77370-41-3(3-Methylbutane-1,2,3-tricarboxylic Acid)
- 1545421-16-6(3H-1,2,4-Triazole-3-thione, 5-cyclopentyl-4-cyclopropyl-2,4-dihydro-)
- 1860612-85-6(benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate)
- 917749-72-5(2-(4-Fluoro-benzylamino)-N-phenyl-acetamide)
- 2229419-55-8(4-(dimethyl-1,3-oxazol-2-yl)oxypiperidine)
- 1202411-94-6(cis-2-(4-aminocyclohexyl)propan-2-ol)



